molecular formula C6H9ClO4S B12069609 Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate

Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B12069609
M. Wt: 212.65 g/mol
InChI Key: XSEPQMRTNQIYLC-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9ClO4S and a molecular weight of 212.65 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves several steps. One common method includes the reaction of cyclobutanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with similar compounds such as:

  • Methyl 2-(chlorosulfonyl)cyclopropane-1-carboxylate
  • Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate
  • Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate

These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications .

Properties

Molecular Formula

C6H9ClO4S

Molecular Weight

212.65 g/mol

IUPAC Name

methyl 2-chlorosulfonylcyclobutane-1-carboxylate

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3

InChI Key

XSEPQMRTNQIYLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1S(=O)(=O)Cl

Origin of Product

United States

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